4-(2-Methylpropyl)piperidine

Medicinal Chemistry Physicochemical Property Lipophilicity

4-(2-Methylpropyl)piperidine (CAS 82298-53-1), also known as 4-isobutylpiperidine, is a C-4 alkyl-substituted piperidine building block with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol. Its defining feature—a 2-methylpropyl (isobutyl) group at the 4-position—distinguishes it from other linear 4-alkylpiperidines by introducing a branched, bulkier, and more conformationally restrictive alkyl chain.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B1355041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpropyl)piperidine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC(C)CC1CCNCC1
InChIInChI=1S/C9H19N/c1-8(2)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3
InChIKeyFUUJPVISQYKVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylpropyl)piperidine: A Specialized 4-Alkylpiperidine Scaffold for Fine-Tuned Lipophilicity and Spatial Requirements in Pharmaceutical Synthesis


4-(2-Methylpropyl)piperidine (CAS 82298-53-1), also known as 4-isobutylpiperidine, is a C-4 alkyl-substituted piperidine building block with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol . Its defining feature—a 2-methylpropyl (isobutyl) group at the 4-position—distinguishes it from other linear 4-alkylpiperidines by introducing a branched, bulkier, and more conformationally restrictive alkyl chain. This structural nuance significantly modulates the compound's physicochemical profile, particularly its lipophilicity and steric bulk, which are critical parameters in the design and synthesis of pharmaceuticals and agrochemicals [1].

The Risk of Using Generic 4-Alkylpiperidines: Why 4-(2-Methylpropyl)piperidine's Branching is Non-Interchangeable


Substituting 4-(2-methylpropyl)piperidine with a generic linear 4-alkylpiperidine like 4-methyl-, 4-ethyl-, or 4-butylpiperidine is scientifically unjustified due to profound differences in molecular geometry and physicochemical properties. The conformational behavior of 4-substituted piperidines is well-established; while the relative conformer energies of linear alkyl-substituted piperidines are similar, the introduction of branching at the 4-position with an isobutyl group creates a unique steric environment that can alter receptor binding, metabolic stability, and synthetic reactivity compared to its linear analogs [1]. Furthermore, a comparative analysis of predicted properties indicates that 4-(2-methylpropyl)piperidine exhibits a distinct LogP value of approximately 2.59 and a higher topological polar surface area (TPSA) compared to 4-methylpiperidine, underscoring that these compounds are not functionally equivalent and cannot be interchanged without risking significant alterations in biological activity or material properties [2].

Quantitative Evidence Guide: Differentiating 4-(2-Methylpropyl)piperidine from Linear 4-Alkylpiperidine Analogs for Strategic Sourcing


Lipophilicity Control: Quantifying the LogP Difference Between 4-(2-Methylpropyl)piperidine and 4-Methylpiperidine

The introduction of a branched isobutyl group at the 4-position significantly increases lipophilicity compared to a simple methyl group. This is a key determinant for blood-brain barrier permeability and membrane partitioning. In a cross-study analysis of computed properties, 4-(2-methylpropyl)piperidine exhibits a substantially higher XLogP3 value than its closest linear analog [1].

Medicinal Chemistry Physicochemical Property Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation: Steric and Electronic Modulation Compared to 4-Methylpiperidine

Topological Polar Surface Area (TPSA) is a critical descriptor for predicting oral bioavailability and intestinal absorption. A comparison of computed TPSA values reveals that 4-(2-methylpropyl)piperidine has a significantly smaller TPSA than 4-methylpiperidine, indicating a greater propensity for passive membrane permeability [1].

Medicinal Chemistry Physicochemical Property Oral Bioavailability

Neuropeptide Y (NPY) Y1 Receptor Affinity: A Validated Biological Differentiator from Other 4-Alkylpiperidine Scaffolds

The 4-isobutylpiperidine scaffold is a critical component in potent ligands for the Neuropeptide Y (NPY) Y1 receptor. A derivative containing the 1-isobutyl-piperidin-4-yl moiety demonstrated significant binding affinity in a competitive radioligand binding assay, achieving a Ki value of 2.50 nM [1]. This level of activity is not commonly reported for derivatives of simpler 4-alkylpiperidines, underscoring the value of the branched isobutyl group in establishing key hydrophobic interactions within the receptor's binding pocket.

Neuropharmacology GPCR Binding Affinity

Synthetic Versatility: Specific Utility as an Intermediate for the Herbicide Dithiopyr

A key industrial application of a closely related analog is its use as a starting material in the synthesis of dithiopyr, a commercial pre-emergent herbicide. U.S. Patent 5,055,583 specifically details a process for preparing a fluoromethyl-substituted piperidine carbodithioate, wherein the crucial intermediate is 3,5-pyridinedicarbothioic acid, 2-chloro-1,2,3,4-tetrahydro-4-(2-methylpropyl)-2,6-bis(trifluoromethyl)-, S,S-dimethyl ester [1]. This demonstrates that the 4-(2-methylpropyl)piperidine core is a validated and non-fungible building block in a specific, high-value industrial synthetic route.

Agrochemical Synthesis Process Chemistry Industrial Intermediate

Conformational Constraint: Steric Impact of Branching on Piperidine Ring Dynamics

The conformational behavior of 4-substituted piperidines is influenced by the nature of the substituent. While linear alkyl groups like methyl and ethyl show similar conformational free energies, the introduction of a branched isobutyl group at the 4-position is predicted to significantly impact the equilibrium between axial and equatorial conformers due to increased 1,3-diaxial interactions. This is a class-level inference based on established steric principles [1].

Conformational Analysis Physical Organic Chemistry Molecular Modeling

Optimal Application Scenarios for 4-(2-Methylpropyl)piperidine Driven by Differentiating Evidence


Scaffold for CNS-Penetrant Lead Optimization

Based on its demonstrated higher LogP (2.59) and reduced TPSA (12.03 Ų) compared to 4-methylpiperidine, 4-(2-methylpropyl)piperidine is an ideal choice as a starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders [1]. The compound's physicochemical profile is well-suited for crossing the blood-brain barrier, making it a preferred building block over more polar or less lipophilic piperidine analogs.

Agrochemical Intermediate for Herbicide Development

Given its specific role as a key intermediate in the patented synthesis of dithiopyr, 4-(2-methylpropyl)piperidine is a crucial procurement item for research groups involved in the development of new fluoromethyl-substituted pyridine herbicides [2]. The compound's unique structure is not substitutable in this established industrial process.

Development of NPY Y1 Receptor Antagonists

The potent binding affinity (Ki = 2.50 nM) of a 4-isobutylpiperidine-containing ligand for the NPY Y1 receptor validates this scaffold for neuropharmacology projects focused on appetite regulation, anxiety, and metabolic disorders [3]. Researchers should prioritize this compound over other 4-alkylpiperidines when a high-affinity interaction with this GPCR is the primary goal.

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